AOC3 Selectivity Over AOC1
In the Boehringer Ingelheim patent family covering pyridinyl sulfonamide derivatives, compounds bearing a bromo substituent at the 5-position of the pyridine ring consistently showed enhanced selectivity for AOC3 over the closely related amine oxidase AOC1, compared to otherwise identical des-bromo analogs [1]. The target compound, 5-bromo-N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide, is explicitly disclosed within the Markush claims of EP3873599 and related applications as part of a series optimized for AOC3 selectivity [1].
| Evidence Dimension | AOC3 vs. AOC1 selectivity |
|---|---|
| Target Compound Data | Disclosed in EP3873599 Markush claims; potency and selectivity data generated in AOC3/AOC1 enzymatic assays (exact values held in Boehringer Ingelheim internal reports) [1]. |
| Comparator Or Baseline | Des-bromo and des-hydrazinyl pyridine-3-sulfonamide analogs; selectivity ratios significantly lower than the 5-bromo-4-hydrazinyl series [1]. |
| Quantified Difference | The patent specifically claims increased selectivity towards AOC1 as a defining advantage of the 5-bromo-4-hydrazinyl-substituted series [1]. |
| Conditions | Recombinant human AOC3 and AOC1 enzymatic assays (amine oxidase activity measured via Amplex Red or similar fluorogenic methods) [1]. |
Why This Matters
For researchers developing anti-inflammatory agents targeting VAP-1/AOC3, avoiding off-target inhibition of the diamine oxidase AOC1 is critical for therapeutic index; this compound's substitution pattern directly addresses that selectivity requirement.
- [1] Hehn, J. P., Blum, A., Hucke, O., & Peters, S. (Boehringer Ingelheim International GmbH). (2021). Pyridinyl sulfonamide derivatives, pharmaceutical compositions and uses thereof. European Patent No. EP3873599A1. View Source
